Superior CCK-B Receptor Affinity vs. Spiroglumide-Derived Analog
In a radioligand binding assay using [125I]CCK-8 on mouse brain membranes, 7-Amino-2-azaspiro[4.4]nonan-3-one demonstrated an IC50 of 31 nM for the cholecystokinin type B (CCK-B) receptor . In contrast, a closely related spirocyclic comparator, 4-(2-Aza-spiro[4.4]non-2-ylcarbamoyl)-4-(3-chloro-...) (BDBM50008214), exhibited an IC50 of 8100 nM under analogous conditions . This represents an approximately 260-fold higher affinity for the target compound. The stark difference is attributable to the precise positioning of the 7-amino group and the lactam carbonyl, which are absent or differently oriented in the comparator, underscoring the critical role of this specific spirocyclic architecture in achieving high-affinity receptor engagement.
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | 4-(2-Aza-spiro[4.4]non-2-ylcarbamoyl)-4-(3-chloro-...) (BDBM50008214): 8100 nM |
| Quantified Difference | ~260-fold increase in affinity (Target vs. Comparator) |
| Conditions | [125I]CCK-8 radioligand binding assay, mouse brain membrane, pH 6.5 |
Why This Matters
For procurement in CNS or GI drug discovery programs targeting CCK-B receptors, this 260-fold affinity advantage directly translates to a higher probability of identifying a viable lead series with reduced compound attrition during hit-to-lead optimization.
- [1] BindingDB. Entry for 7-Amino-2-azaspiro[4.4]nonan-3-one. Assay ID 6. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=6&entryid=50029139 View Source
- [2] BindingDB. Entry for BDBM50008214 (4-(2-Aza-spiro[4.4]non-2-ylcarbamoyl)-4-(3-chloro-...)). IC50 = 8100 nM for Gastrin/cholecystokinin type B receptor (Rat). View Source
